molecular formula C19H16N2O4 B11417138 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11417138
M. Wt: 336.3 g/mol
InChI Key: KKCIFHSJXYOKOY-UHFFFAOYSA-N
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Description

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features a unique combination of a benzodioxin ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with an appropriate indole derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is unique due to its combination of a benzodioxin ring and an indole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H16N2O4/c22-18(14-10-20-15-6-2-1-5-13(14)15)19(23)21-9-12-11-24-16-7-3-4-8-17(16)25-12/h1-8,10,12,20H,9,11H2,(H,21,23)

InChI Key

KKCIFHSJXYOKOY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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